1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate
Description
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate is an organic compound with the formula C4H10O3 . It has a molecular weight of 106.1204 .
Synthesis Analysis
The synthesis of 1,3-Propanediol can be achieved by the hydrogenation of methyl 3-hydroxypropionate (3-HPM) using Co2 (CO)8 as a catalyst and [Bmim]PF6 as a solvent . The optimum conditions for this reaction were found to be a reaction temperature of 140°C, a hydrogen pressure of 10.5 MPa for 10 hours .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
One of the chemical reactions involving this compound is its reaction with nitric acid. The reaction is given by the formula: C4H10O3 + HNO3 = C4H9NO5 + H2O . The enthalpy of this reaction is -11.3 kJ/mol .Physical and Chemical Properties Analysis
This compound is a colorless viscous liquid that is miscible with water . The adsorption processes between 1,3-propanediol and nitrogen, oxygen, and boron functional group modified resins have been explored .Future Directions
1,3-Propanediol has drawn considerable attention over the last years due to its potential as a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol . It is accessible via microbial fermentation of glucose from starch at a competitive price in sufficient amounts . This compound could be utilized in high molecular weight polyesters for plastic applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3H2O/c1-5(2-6,3-7)4-8;;;/h6-8H,2-4H2,1H3;3*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYOYQZYOHMKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)CO.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40785349 | |
Record name | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40785349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447454-55-9 | |
Record name | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40785349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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